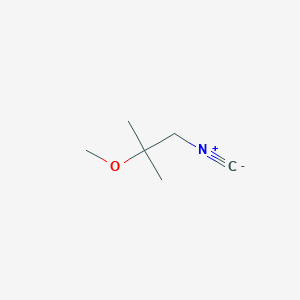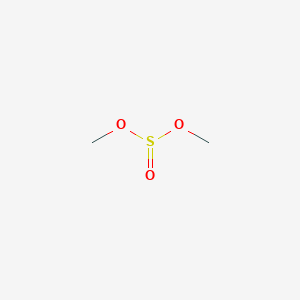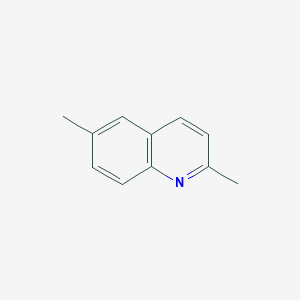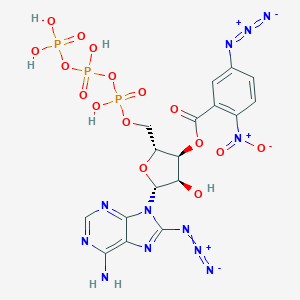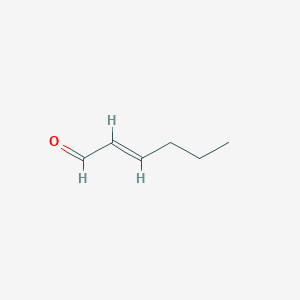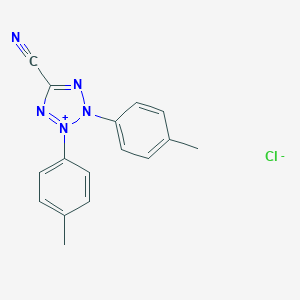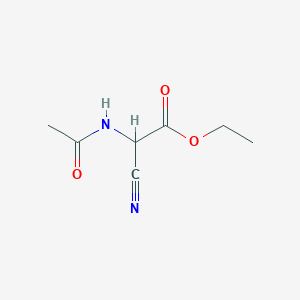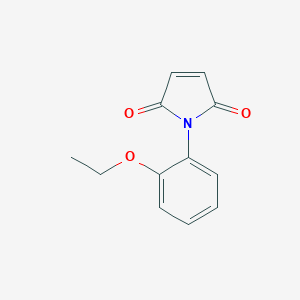
1-(2-乙氧基苯基)-1H-吡咯-2,5-二酮
描述
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, also known as EPPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrole derivative that has a unique molecular structure, which makes it a promising candidate for several applications.
科学研究应用
光学和电子应用
DPP,包括 1-(2-乙氧基苯基)-1H-吡咯-2,5-二酮,因其显着的光学特性而被广泛利用。这些化合物用作高质量颜料,并在场效应晶体管、大异质结太阳能电池、染料敏化太阳能电池和荧光成像中得到应用。DPP 的合成和反应性一直是重点综述的主题,突出了它们的稳定性、简单的合成和吸收中的显着红移,这对于它们在电子和光学器件中的应用至关重要(Grzybowski 和 Gryko,2015 年)。
生物活性分子开发
吡咯烷环是 1-(2-乙氧基苯基)-1H-吡咯-2,5-二酮的一个组成部分,广泛用于药物化学中,用于开发治疗人类疾病的化合物。据报道,吡咯烷及其衍生物(包括吡咯烷-2,5-二酮)的结构会影响候选药物的生物活性,强调了立体化学和取代基的空间取向在新药开发中的重要性(Li Petri 等人,2021 年)。
聚合物化学
基于 DPP 的聚合物,按延伸,1-(2-乙氧基苯基)-1H-吡咯-2,5-二酮等相关化合物,在高性能电子器件的开发中至关重要。这些化合物已被合成并研究了它们的光学、电化学特性和器件性能,表明它们在电子应用中可能优于其他聚合物(Deng 等人,2019 年)。
环境和生态毒理学研究
虽然与 1-(2-乙氧基苯基)-1H-吡咯-2,5-二酮没有直接关系,但对相关化合物的研究提供了对环境归宿和毒理学的见解,这与了解化学品使用和处置的更广泛影响相关。对烷基酚乙氧基化物及其降解产物的环境归宿的研究突出了考虑化学物质的生态影响的重要性(Ying、Williams 和 Kookana,2002 年)。
作用机制
Target of Action
Similar compounds such as urapidil and Ethoxysulfuron have been studied extensively. Urapidil is an α-blocker that lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . Ethoxysulfuron is a herbicide used for broad-leaved weed and sedge control in a range of crops .
Mode of Action
For instance, Urapidil can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
Urapidil, for example, induces RAS-RAF-MEK-dependent non-apoptotic cell death via VDAC2 .
Pharmacokinetics
A study on a related compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl) piperazine (d-16120), showed that it was metabolized in vitro with phenobarbital 3-methylcholanthrene and clofibrate induced rat liver microsomal fractions .
Result of Action
Urapidil, for instance, can prevent reflex tachycardia in patients .
生化分析
Biochemical Properties
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways .
Cellular Effects
The effects of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro and in vivo studies have shown that prolonged exposure to 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione can lead to long-term effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound can cause significant toxicity, affecting liver and kidney function . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound undergoes oxidative dealkylation and hydroxylation, leading to the formation of various metabolites . These metabolic pathways can influence the overall biological activity and toxicity of the compound.
Transport and Distribution
The transport and distribution of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake and distribution across different cellular compartments . The localization and accumulation of the compound can significantly impact its biological effects.
Subcellular Localization
The subcellular localization of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-(2-ethoxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-6-4-3-5-9(10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXDDBJMCPRNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958026 | |
| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36817-57-9 | |
| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36817-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC176366 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



